5-(3-Azidopropyl)uridine

Click chemistry Bioorthogonal labeling Copper-free conjugation

5-(3-Azidopropyl)uridine (CAS 1354419-08-1) is a 5-modified pyrimidine nucleoside analog that contains an azide moiety on a propyl linker at the C5 position of the uracil ring. It serves as a versatile click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes such as DBCO or BCN.

Molecular Formula C12H17N5O6
Molecular Weight 327.29 g/mol
Cat. No. B15584419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Azidopropyl)uridine
Molecular FormulaC12H17N5O6
Molecular Weight327.29 g/mol
Structural Identifiers
InChIInChI=1S/C12H17N5O6/c13-16-14-3-1-2-6-4-17(12(22)15-10(6)21)11-9(20)8(19)7(5-18)23-11/h4,7-9,11,18-20H,1-3,5H2,(H,15,21,22)
InChIKeyWXYPHRGYUKZYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-(3-Azidopropyl)uridine for Click Chemistry and Metabolic Labeling: Technical Baseline


5-(3-Azidopropyl)uridine (CAS 1354419-08-1) is a 5-modified pyrimidine nucleoside analog that contains an azide moiety on a propyl linker at the C5 position of the uracil ring . It serves as a versatile click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes such as DBCO or BCN . As a thymidine analog, it exhibits insertional activity towards replicating DNA, enabling its use as a metabolic probe for tracking DNA synthesis in live cells .

5-(3-Azidopropyl)uridine: Why Linker Length and Azide Positioning Defeat Generic Substitution


Simple substitution of 5-(3-Azidopropyl)uridine with other 5-modified uridine analogs is not scientifically valid due to three critical differentiating factors: (1) The propyl linker length dictates steric accessibility for efficient click reactions and influences polymerase accommodation [1]; (2) The specific azide functionality enables both CuAAC and SPAAC reactivity, whereas alkyne-bearing analogs like 5-ethynyluridine (EU) are incompatible with SPAAC ; (3) The compound's LogP (-0.4) reflects its specific lipophilicity profile, which impacts membrane permeability and metabolic incorporation efficiency relative to shorter-linker or non-azide analogs. These properties are not conserved across the broader class of 5-modified uridines, making empirical substitution without validation a source of experimental variability and false-negative results.

5-(3-Azidopropyl)uridine Quantitative Differentiation: Evidence-Based Procurement Guide


SPAAC Compatibility: Copper-Free Click Reactivity Not Available with Alkyne Analogs

5-(3-Azidopropyl)uridine contains an azide group that enables strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes (e.g., DBCO, BCN), allowing copper-free click conjugation in live-cell and in vivo settings . In contrast, the widely used analog 5-ethynyluridine (EU) bears a terminal alkyne group and is fundamentally incompatible with SPAAC; it can only participate in CuAAC reactions .

Click chemistry Bioorthogonal labeling Copper-free conjugation

LogP (-0.4) vs. 5-Ethynyluridine: Lipophilicity Profile for Membrane Permeability

5-(3-Azidopropyl)uridine exhibits a calculated LogP of -0.4 . While a direct experimental LogP for 5-ethynyluridine is not consistently reported across vendors, its smaller ethynyl substituent and lower molecular weight (MW 268.22 ) suggest a less lipophilic profile. This difference in lipophilicity can influence passive diffusion across cell membranes and thus the efficiency of metabolic incorporation in live-cell labeling assays [1].

Metabolic labeling Cell permeability Physicochemical property

Purity Specification: ≥98% vs. Typical 95% in Analog Datasheets

5-(3-Azidopropyl)uridine is available at a purity of ≥98% from multiple vendors, as verified by HPLC . In contrast, many commercially available 5-azidomethyluridine (AmU) and 5-ethynyluridine (EU) products are supplied at a standard purity of ≥95% .

Quality control Reproducibility Chemical purity

In Vitro Transcription Compatibility: RNA Polymerase Incorporation Up to 1400 bp

The triphosphate derivative of 5-(3-Azidopropyl)uridine, 5-Azido-C3-UTP, can be efficiently incorporated into RNA transcripts by T7 RNA polymerase-mediated in vitro transcription. This incorporation has been experimentally validated for transcripts up to 1400 base pairs in length [1]. This establishes the feasibility of site-specific azide introduction into RNA for downstream click chemistry functionalization .

RNA labeling In vitro transcription T7 RNA polymerase

Shipping Stability: Ambient Temperature Tolerance vs. Cold Chain Analogs

5-(3-Azidopropyl)uridine is stable at ambient temperature for several days during shipping, eliminating the need for expensive and logistically complex cold chain transport . This contrasts with many other nucleoside analogs, which may require continuous cooling to prevent degradation.

Logistics Stability Procurement

5-(3-Azidopropyl)uridine Application Scenarios: Where It Outperforms Alternatives


Copper-Free Click Labeling in Live Cells and In Vivo Models

For experiments requiring bioorthogonal labeling in live cells or whole organisms where copper(I) catalyst toxicity is a concern, 5-(3-Azidopropyl)uridine offers a critical advantage over alkyne-functionalized analogs like 5-ethynyluridine (EU). Its azide group enables SPAAC reactions with DBCO- or BCN-conjugated fluorophores or affinity tags, allowing copper-free click chemistry directly in physiological environments .

Metabolic Labeling of Nascent DNA with Reduced Background

As a thymidine analog, 5-(3-Azidopropyl)uridine is incorporated into replicating DNA in dividing cells, enabling the tracking of DNA synthesis via subsequent click chemistry . Its relatively high purity (≥98%) helps reduce background signal from impurities, leading to more accurate quantification of DNA replication rates in cell proliferation assays.

Site-Specific RNA Functionalization via In Vitro Transcription

The triphosphate form (5-Azido-C3-UTP) can be enzymatically incorporated into RNA transcripts by T7 RNA polymerase, as demonstrated for transcripts up to 1400 bp . This enables the site-specific introduction of azide handles into RNA for subsequent conjugation with alkynes, facilitating the production of functionalized RNA probes, aptamers, and therapeutic candidates .

Global Procurement and Logistics Simplification

5-(3-Azidopropyl)uridine's ambient temperature stability during shipping makes it a logistically simpler and more cost-effective choice for international procurement compared to analogs requiring cold chain transport. This can be a deciding factor for laboratories with limited cold storage infrastructure or those in remote locations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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